1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a piperidine ring, a triazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides.
Formation of the Triazole Ring:
Attachment of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of triazole-containing compounds.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2-(1-methylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[2-(1-ethylpiperidin-4-yl)ethyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-15-6-3-11(4-7-15)5-8-16-9-12(10-17)13-14-16/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXHVAAKVRYLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CCN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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